An In-depth Technical Guide to Ethylene Glycol Diacetate: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to Ethylene Glycol Diacetate: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol diacetate (EGDA), systematically named 2-acetyloxyethyl acetate (B1210297), is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, combustible liquid with a mild, pleasant odor.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of ethylene glycol diacetate, tailored for a scientific audience. All quantitative data are presented in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.
Chemical Structure and Identification
Ethylene glycol diacetate is characterized by the presence of two acetate groups ester-linked to an ethylene glycol backbone.
Table 1: Chemical Identification of Ethylene Glycol Diacetate
| Identifier | Value |
| IUPAC Name | 2-acetyloxyethyl acetate[1] |
| Synonyms | 1,2-Diacetoxyethane, Glycol diacetate, Ethylene diacetate, Ethylene acetate[1][2] |
| CAS Number | 111-55-7[1][2] |
| Molecular Formula | C6H10O4[1] |
| Molecular Weight | 146.14 g/mol [1] |
| SMILES | CC(=O)OCCOC(=O)C[1] |
| InChI Key | JTXMVXSTHSMVQF-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of ethylene glycol diacetate make it a versatile solvent and chemical intermediate.
Table 2: Physical Properties of Ethylene Glycol Diacetate
| Property | Value |
| Appearance | Colorless liquid[1] |
| Odor | Mild, pleasant[1] |
| Melting Point | -41 °C (-41.8 °F)[4] |
| Boiling Point | 190.5 °C (374.9 °F) at 760 mmHg[5] |
| Density | 1.104 g/mL at 20 °C[6] |
| Solubility | Soluble in alcohol, ether, benzene, acetone, carbon tetrachloride, acetic acid, and carbon disulfide.[5] Slightly soluble in water. |
| Vapor Pressure | 0.2 mmHg at 20 °C[6] |
| Flash Point | 88 °C (190.4 °F)[7] |
| Autoignition Temperature | 482 °C (900 °F)[8] |
Table 3: Chemical Reactivity of Ethylene Glycol Diacetate
| Reactivity | Description |
| Hydrolysis | Can hydrolyze in the presence of strong acids or bases to form ethylene glycol and acetic acid. |
| Reaction with Acids | Reacts with aqueous acids to liberate heat, forming alcohols and acids. Strong oxidizing acids may cause a vigorous, exothermic reaction. |
| Reaction with Caustic Solutions | Interaction with caustic solutions generates heat. |
| Reaction with Alkali Metals and Hydrides | Generates flammable hydrogen when reacted with alkali metals and hydrides. |
Experimental Protocols
Synthesis of Ethylene Glycol Diacetate via Fischer Esterification
The most common method for synthesizing ethylene glycol diacetate is the Fischer esterification of ethylene glycol with acetic acid using an acid catalyst.[9]
Materials:
-
Ethylene glycol
-
Glacial acetic acid
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus or similar setup for water removal
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethylene glycol and an excess of glacial acetic acid (a molar ratio of at least 1:2.2 is recommended).[10]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-1% of the total reactant mass).[10]
-
Esterification: Heat the reaction mixture to reflux (typically between 100-160 °C) with continuous stirring.[10] Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the diester. The reaction progress can be monitored by observing the amount of water collected.
-
Workup:
-
Once the theoretical amount of water has been collected, or the reaction ceases to produce more water, cool the mixture to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess acetic acid and any other volatile impurities using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure ethylene glycol diacetate. The fraction boiling at approximately 190 °C is collected.
-
Analytical Characterization
The purity and identity of the synthesized ethylene glycol diacetate can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretching vibrations.
Visualizations
Synthesis Pathway of Ethylene Glycol Diacetate
Caption: Synthesis of Ethylene Glycol Diacetate.
Logical Relationships of Ethylene Glycol Diacetate Properties
Caption: Properties of Ethylene Glycol Diacetate.
Applications
Ethylene glycol diacetate's properties make it a valuable compound in various industrial and research applications:
-
Solvent: It is an excellent solvent for a variety of resins, including nitrocellulose, cellulose (B213188) esters, and in the formulation of lacquers, enamels, and printing inks.[4] Its slow evaporation rate is beneficial for achieving good flow-out in coatings.[4]
-
Foundry Industry: It serves as a slow-release source of acetic acid, which acts as a hardener for silicate-based core binders in foundries.[4]
-
Chemical Intermediate: It is used as a precursor in the synthesis of other chemicals.
-
Other Uses: It finds application as a perfume fixative, in waterborne adhesives, and in some cleaning formulations.[4]
Safety and Handling
Ethylene glycol diacetate is a combustible liquid and should be handled with appropriate safety precautions.[1] It may cause mild skin, eye, and respiratory tract irritation. It is important to use this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including safety goggles and gloves. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN103435481A - Production method of ethylene glycol diacetate (EGDA) - Google Patents [patents.google.com]
- 8. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for preparing ethylene glycol diacetate - Eureka | Patsnap [eureka.patsnap.com]
